molecular formula C12H16ClN B13202326 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole

7-chloro-3,3-diethyl-2,3-dihydro-1H-indole

Cat. No.: B13202326
M. Wt: 209.71 g/mol
InChI Key: KXXJDNRDYTYOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3,3-diethyl-2,3-dihydro-1H-indole is a synthetic derivative of the 2,3-dihydroindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds based on this core structure are promising agents for the development of new molecules with neuroprotective and antioxidant properties. The dihydroindole moiety is a key feature in many bioactive molecules, and its saturated 2,3-bond introduces conformational restraint that can significantly influence binding affinity to biological targets. The primary research value of this compound lies in its role as a versatile building block for further chemical synthesis. The 7-chloro substituent can act as a handle for further functionalization via cross-coupling reactions, while the 3,3-diethyl substitution pattern on the saturated ring provides steric and electronic modulation that can fine-tune the molecule's properties. Researchers are exploring such dihydroindole derivatives for the synthesis of novel analogs of endogenous neurohormones, such as melatonin. Structural modifications at the 2 and 3 positions of the indole ring are a recognized strategy to create ligands with improved selectivity and intrinsic activity profiles for melatonin receptors (MT1, MT2, and MT3), which are relevant for regulating circadian rhythms, sleep, and mood. Furthermore, structurally similar chloro-substituted dihydroindoles have been utilized as key intermediates in the synthesis of novel Schiff bases, which have demonstrated promising in vitro cytotoxic activity against cancer cell lines, including AMJ13 breast cancer cells. This highlights the potential of this chemical class in anticancer drug discovery. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

7-chloro-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16ClN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3

InChI Key

KXXJDNRDYTYOCV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2Cl)CC

Origin of Product

United States

Spectroscopic and Computational Elucidation of Structure and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, along with the elucidation of through-bond and through-space correlations, provides a detailed picture of the molecule's connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework of 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would be expected to show correlations between the protons of each ethyl group (i.e., between the methylene (B1212753) and methyl protons). Additionally, correlations between the protons on the aromatic ring and the methylene protons at the C2 position would be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. It is instrumental in assigning the chemical shifts of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methyl protons of the ethyl groups to the quaternary C3 carbon would be a key indicator in the spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This technique would be critical for confirming the spatial arrangement of the diethyl groups relative to the dihydroindole ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H to ¹³C) Key NOESY Correlations (¹H to ¹H)
N-H ~5.0 - C2, C7a Aromatic Protons
C2-H₂ ~3.5 ~55 C3, C3a, C7a N-H, Ethyl Protons
C3 - ~45 - -
C4-H ~7.0 ~128 C5, C6, C7a C5-H
C5-H ~6.8 ~120 C4, C6, C7 C4-H, C6-H
C6-H ~7.1 ~125 C4, C5, C7a C5-H
C7 - ~130 - -
C3a - ~140 - -
C7a - ~150 - -
-CH₂CH₃ ~1.8 ~30 C3, -CH₃ -CH₃, C2-H₂

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

The dihydroindole ring system can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energy barriers associated with ring puckering or hindered rotation of the ethyl groups. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the thermodynamic parameters for these conformational exchange processes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₆ClN), the expected accurate mass of the molecular ion [M]⁺ would be calculated and compared with the experimental value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indoline (B122111) derivatives involve the loss of substituents and cleavage of the heterocyclic ring.

Table 2: Predicted HRMS Data and Major Fragmentation Peaks for this compound

Ion Calculated m/z Predicted Relative Intensity Description
[M]⁺ 209.0971 High Molecular Ion
[M-CH₃]⁺ 194.0736 Moderate Loss of a methyl group
[M-C₂H₅]⁺ 180.0789 High Loss of an ethyl group

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3400-3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹). The C-Cl stretching vibration would likely appear in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C-C bonds of the aromatic ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3350 (medium, sharp) 3350 (weak)
Aromatic C-H Stretch 3100-3000 (multiple, weak) 3100-3000 (strong)
Aliphatic C-H Stretch 2980-2850 (strong) 2980-2850 (strong)
Aromatic C=C Stretch 1610, 1580, 1470 (medium) 1610, 1580 (strong)
C-N Stretch 1300-1200 (medium) 1300-1200 (weak)

Electronic Spectroscopy (UV-Vis, CD) for Chromophore Characterization and Chiral Analysis

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The chlorinated dihydroindole ring system acts as a chromophore. One would expect to observe absorption bands in the UV region, likely corresponding to π→π* transitions of the aromatic system.

Circular Dichroism (CD) Spectroscopy: Since the C3 atom is a stereocenter if the two ethyl groups are considered within a chiral environment, or if the molecule adopts a stable chiral conformation, Circular Dichroism (CD) spectroscopy could be used to study its chiroptical properties. If the compound were resolved into its enantiomers, they would exhibit mirror-image CD spectra.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. This would offer an unambiguous confirmation of the connectivity and stereochemistry predicted by other spectroscopic methods.

Table of Compounds

Compound Name
This compound
7-chloro-1H-indole

An article on the spectroscopic and computational elucidation of the structure and reactivity of This compound cannot be generated at this time. Extensive searches for scientific literature containing the requisite data for this specific chemical compound have not yielded any published studies.

There is no available information in the public domain regarding the following mandated topics for "this compound":

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Molecular Dynamics Simulations for Conformational Landscapes

Without foundational research data on this particular molecule, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. While computational studies have been conducted on various other indole (B1671886) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from related compounds.

Mechanistic Studies and Reaction Kinetics of 7 Chloro 3,3 Diethyl 2,3 Dihydro 1h Indole

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of 2,3-dihydro-1H-indoles, often referred to as indolines, can be achieved through several strategic pathways. A common method involves the creation of the indole (B1671886) ring system first, followed by a reduction of the C2-C3 double bond. Alternatively, direct cyclization of appropriately substituted aniline (B41778) derivatives can yield the indoline (B122111) structure.

One of the most powerful and versatile methods for constructing the indole core is the Fischer indole synthesis . wikipedia.orgvedantu.comthermofisher.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. uwindsor.ca For the parent indole corresponding to the target compound, this would involve reacting (4-chlorophenyl)hydrazine with 3-pentanone. The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps: mdpi.comuninsubria.it

Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a ketone (in this case, 3-pentanone) to form the corresponding phenylhydrazone. This is typically an equilibrium process driven forward by the removal of water. youtube.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key bond-forming event. wikipedia.orgvedantu.com

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement. vedantu.comnih.gov This concerted pericyclic reaction is the core of the Fischer synthesis, where the N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former ketone carbon. vedantu.commdpi.com This step temporarily breaks the aromaticity of the benzene (B151609) ring. nih.gov

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, creating an aminoacetal intermediate. wikipedia.orgyoutube.com

Ammonia (B1221849) Elimination: Under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, and subsequent deprotonation yields the final, energetically favorable aromatic indole. wikipedia.orgyoutube.comyoutube.com

Once the 7-chloro-3,3-diethyl-1H-indole is formed, it can be reduced to the target 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole. This reduction is commonly achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction methods. nih.govnih.gov

An alternative approach is the direct synthesis of the indoline ring through intramolecular cyclization. For instance, a domino copper-catalyzed amidation followed by an intramolecular SN2 reaction of a substituted 2-iodophenethylamine derivative represents a plausible pathway. nih.gov Another strategy involves the intramolecular cyclization of 2-alkenylanilines, which can proceed through an oxidation-cyclization-elimination sequence. mdpi.com

Kinetic Profiling of Formation and Transformation Reactions

The rate-determining step has been a subject of investigation, with some researchers suggesting that the C-C bond formation during the nih.govnih.gov-sigmatropic rearrangement is the slowest and therefore the rate-determining step. mdpi.com The acidity of the medium also plays a critical role; the reaction requires an acid catalyst, but excessively strong acidic conditions can lead to side reactions and polymerization of the indole product. bhu.ac.in

Computational studies on the atmospheric oxidation kinetics of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have determined rate constants. For the reaction with •OH, the calculated rate constant (kOH) is 7.9×10-11 cm3 molecule−1 s−1, which aligns well with experimental values. copernicus.org For the reaction with •Cl, the calculated rate constant (kCl) is 2.9×10-10 cm3 molecule−1 s−1. copernicus.org These studies show a negative correlation with temperature over the range of 230–330 K. copernicus.org While these are oxidation reactions and not synthesis, they provide insight into the reactivity of the indole core.

Kinetic studies on enzyme-catalyzed indole synthesis, such as with Indole-3-glycerol Phosphate Synthase (IGPS), have also been performed, elucidating the multi-step transformation of substrates into indole derivatives. researchgate.net Though biochemically focused, these studies underscore the complexity of the reaction coordinates in indole formation.

Investigation of Reaction Intermediates and Transition States

The mechanism of the Fischer indole synthesis involves several key intermediates. The initial phenylhydrazone and its tautomer, the ene-hydrazine, are the first crucial intermediates. wikipedia.org The existence of the ene-hydrazine is supported by the necessity of an enolizable ketone or aldehyde for the reaction to proceed.

Following the nih.govnih.gov-sigmatropic rearrangement, a di-imine species is formed, which quickly rearomatizes. wikipedia.org The subsequent cyclic aminoacetal (or aminal) is another key intermediate just before the final elimination of ammonia to form the indole ring. wikipedia.org While these intermediates are typically transient and not isolated, their existence is supported by isotopic labeling studies, which confirm that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org

Computational studies, often using quantum theory and molecular dynamics simulations, have become invaluable for investigating the transition states of these reactions. nih.gov Such studies can model the geometries and energies of transition states, providing insight into the reaction barriers. For instance, computations have shown that for certain substituted indoles, the most favored nih.govnih.gov-sigmatropic rearrangement transition state can be bimodal, leading to two different intermediates from a single transition state, both of which can converge to the final product. nih.gov Distortion energy calculations have also been used to quantify transition state stabilities and predict regioselectivity in reactions involving indole intermediates like indolynes. nih.gov

Influence of Catalysts, Solvents, and Temperature on Reaction Efficiency and Selectivity

The efficiency and selectivity of synthesizing dihydroindoles are highly dependent on the reaction conditions.

Catalysts: The Fischer indole synthesis can be catalyzed by a wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). wikipedia.orgmdpi.com The choice of catalyst is critical and can significantly affect the yield and regioselectivity, especially when using unsymmetrical ketones. vedantu.comthermofisher.com Palladium-based catalysts are also employed, particularly in modern variations like the Buchwald modification, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org For direct indole synthesis via intramolecular cyclization, transition metal catalysts based on palladium, copper, or iridium are frequently used. organic-chemistry.orgmdpi.comresearchgate.net For example, Cu(OTf)₂ has been used to catalyze the synthesis of 2,3-disubstituted indoles. researchgate.net

Solvents: The choice of solvent can influence reaction rates and, in some cases, the reaction pathway. High-boiling point solvents are often used in the Fischer synthesis to provide the necessary thermal energy. In some modern catalytic cyclizations, the solvent can play a more active role. For instance, palladium-catalyzed reactions in aqueous micellar media have been developed to synthesize 2-substituted indoles, offering a greener alternative to traditional organic solvents. nih.gov

Temperature: Temperature is a critical parameter. The Fischer indole synthesis is typically conducted at elevated temperatures. uwindsor.ca Studies have shown that the key nih.govnih.gov-sigmatropic rearrangement is favored at higher temperatures. nih.gov However, in palladium-catalyzed divergent syntheses, temperature can be used as a switch to control the reaction pathway, leading to different heterocyclic products from the same starting materials. researchgate.net For example, a change in temperature can alter the selectivity between different cycloaddition pathways ([5+2], [5+4], etc.), leading to the formation of different sized rings fused to the indole core.

The following table summarizes the influence of various catalysts on the synthesis of indole derivatives, based on data for analogous systems.

Catalyst SystemReaction TypeTypical ConditionsKey Advantages/ObservationsReference
Polyphosphoric Acid (PPA)Fischer Indole Synthesis~100 °CCommonly used, effective Brønsted acid catalyst for cyclization. uwindsor.ca
ZnCl₂Fischer Indole SynthesisHigh TemperatureEffective Lewis acid catalyst, widely used in classic procedures. wikipedia.orgmdpi.com
Pd(OAc)₂ / LigandsIntramolecular CyclizationVariable Temp.Versatile for C-N and C-C bond formation; enables milder conditions. mdpi.com
Cu(OTf)₂Carbene Insertion/CyclizationRoom Temp. to Moderate HeatCatalyzes synthesis of highly substituted indoles from diazoketones. researchgate.net
IrCl(DTBM-SEGPHOS)(C₂H₄)Intramolecular C-H Addition150 °C, MesityleneEnables efficient intramolecular addition across a C-C triple bond. organic-chemistry.org

Theoretical Biological and Biochemical Interactions of 7 Chloro 3,3 Diethyl 2,3 Dihydro 1h Indole

In Silico Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, this is most often used to predict the interaction between a small molecule ligand and its protein target.

In silico molecular docking simulations could be utilized to predict the binding affinity of 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole against a panel of known protein targets. The binding affinity is typically expressed as a docking score, with more negative values indicating a stronger theoretical interaction. The selection of potential targets would be guided by the structural similarity of the compound to known ligands for various receptors or enzymes. For instance, indole (B1671886) derivatives have been investigated as inhibitors for a range of targets, including cyclooxygenase-2 (COX-2) and various protein kinases. ajchem-a.com

A hypothetical molecular docking study for this compound might yield data similar to that presented in Table 1.

Table 1: Hypothetical Predicted Binding Affinities for this compound against Selected Protein Targets (Note: This data is illustrative and not based on actual experimental or computational results.)

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)5KIR-8.5
Epidermal Growth Factor Receptor (EGFR) Kinase2J6M-7.9
p53-MDM21YCR-6.2
Melatonin Receptor 1A6ME2-9.1

Beyond predicting a simple affinity score, molecular docking can elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By analyzing the docked pose of this compound within a protein's binding site, key amino acid residues that form crucial contacts can be identified. For example, studies on other indole derivatives have highlighted the importance of interactions with specific residues like tyrosine and threonine within an active site. researchgate.net

The analysis would reveal which parts of the this compound molecule are critical for binding. For instance, the chlorine atom at the 7-position might engage in halogen bonding, while the diethyl groups at the 3-position could form hydrophobic interactions within a lipophilic pocket of the target protein. The dihydro-indole core itself could participate in pi-pi stacking with aromatic amino acid residues such as phenylalanine or tryptophan.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would consist of features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of known protein structures to identify potential biological targets. This process, known as virtual screening, can help to generate hypotheses about the mechanism of action of a novel compound. For instance, a pharmacophore model derived from a class of spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones was used to explore their antitumor properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Modulating Biological Potential

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To perform a QSAR study, a set of structural analogues of this compound would need to be synthesized and their biological activity measured. Then, various molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A mathematical equation is then derived to relate these descriptors to the observed activity. QSAR studies on other indole derivatives have shown that lipophilicity and the presence of planar, electron-withdrawing substituents can contribute to binding affinity. nih.gov

The resulting QSAR model can provide valuable insights into the design of new analogues of this compound with potentially improved biological activity. For example, if the QSAR model indicates that increased hydrophobicity at a certain position enhances activity, new analogues could be designed with larger alkyl or aryl substituents at that position. Conversely, if steric bulk is found to be detrimental, smaller substituents would be favored. This rational design approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Chemoinformatic Analysis of Structural Features and Predicted Biological Profiles

A chemoinformatic analysis of this compound provides insights into its physicochemical properties and potential biological activities. These predictions are derived from its structural features, including the dihydroindole core, the chloro-substituent at the 7-position, and the gem-diethyl groups at the 3-position.

The indole ring system is a common scaffold in many biologically active compounds, including natural products and synthetic drugs. rsc.org The presence of a chlorine atom at the 7-position is expected to influence the molecule's lipophilicity and electronic properties, which can, in turn, affect its membrane permeability and interaction with biological targets. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.

The gem-diethyl groups at the 3-position add steric bulk to the molecule, which can influence its conformational flexibility and specificity for binding pockets of proteins. This substitution also increases the lipophilicity of the compound.

A summary of the predicted physicochemical properties of the parent compound, 7-chloro-1H-indole, is presented in the table below. While not identical, these properties provide a baseline for understanding the characteristics of the more complex this compound.

PropertyPredicted Value (for 7-chloro-1H-indole)
Molecular Weight151.59 g/mol
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass151.0188769 Da
Monoisotopic Mass151.0188769 Da
Topological Polar Surface Area15.8 Ų
Heavy Atom Count10
Formal Charge0
Complexity126

Data for 7-chloro-1H-indole, a structurally related compound. nih.gov

Based on the structural features of this compound, it is plausible to predict that this compound may exhibit activity as a modulator of various biological targets. Indole derivatives have been reported to possess a wide range of biological activities, including anticancer and antimicrobial effects.

Theoretical Exploration of Potential Biochemical Pathways Modulated by this compound

The potential biochemical pathways modulated by this compound can be theoretically explored by considering the known activities of structurally similar indole-containing compounds. The indole nucleus is a key component of many alkaloids with significant pharmacological properties. rsc.org

Given the diverse biological roles of indole derivatives, this compound could theoretically interact with multiple signaling pathways. For instance, some indole derivatives have been shown to interact with enzymes involved in cell proliferation, suggesting a potential role in cancer-related pathways. The specific nature of the substituents on the indole ring plays a crucial role in determining the biological activity.

The chloro-substitution, in particular, has been a feature of various biologically active synthetic compounds. For example, modified 7-chloro-11H-indeno[1,2-b]quinoxaline systems have been synthesized and investigated for their biological activities. mdpi.com While structurally more complex, these studies highlight the importance of the chloro-substituent in conferring biological effects.

Furthermore, the general class of quinoline (B57606) derivatives, which share some structural similarities with indoles, are known for their wide occurrence in natural products and as biologically active compounds with applications as pharmaceuticals and agrochemicals. researchgate.net This broad activity of related heterocyclic compounds suggests that this compound could potentially modulate pathways involved in cellular metabolism, signal transduction, or cell cycle regulation. However, without direct experimental evidence, these remain theoretical considerations.

Advanced Applications in Chemical Sciences Non Clinical

Development as a Privileged Scaffold for Combinatorial Library Synthesis

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery. These are molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. mdpi.com The indole (B1671886) nucleus is a well-established privileged structure, and its derivatives have been extensively used to create libraries of compounds for screening. nih.govnih.gov The indoline (B122111) core, as present in 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole, is also considered a privileged scaffold due to its three-dimensional structure and its prevalence in biologically active molecules. researchgate.net

The structure of this compound is particularly amenable to combinatorial synthesis. The secondary amine at the N1 position provides a reactive handle for a wide variety of chemical transformations, such as alkylation, acylation, arylation, and sulfonylation. Furthermore, the aromatic ring can be further functionalized, although the existing chloro-substituent directs subsequent electrophilic aromatic substitutions. The gem-diethyl groups at the C3 position provide steric bulk and lipophilicity, which can be crucial for modulating binding affinity and pharmacokinetic properties of the final compounds.

By systematically varying the substituents at the N1 position and on the aromatic ring, large libraries of diverse molecules can be generated from this single core structure. This approach allows for the rapid exploration of chemical space to identify compounds with desired properties for various non-clinical applications.

Table 1: Potential Diversification of the this compound Scaffold
Reactive SitePotential ReactionsIntroduced FunctionalityPurpose of Diversification
N1-AmineAlkylation, Acylation, SulfonylationAlkyl chains, Aryl groups, Amides, SulfonamidesModulate solubility, lipophilicity, and hydrogen bonding capacity.
Aromatic Ring (Positions 4, 5, 6)Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)Nitro groups, Halogens, Acyl groupsAlter electronic properties and provide further handles for cross-coupling reactions.
Aromatic Ring (via Cross-Coupling)Suzuki, Buchwald-Hartwig, Sonogashira couplingAryl, Heteroaryl, Alkynyl groupsIntroduce complex substituents to explore specific binding interactions.

Application in Materials Science (e.g., Organic Electronics, Sensors, Polymers)

Organic conjugated polymers have become key components in the development of advanced materials for applications such as sensors, energy storage, and flexible electronics. mdpi.commdpi.com These materials often feature heterocyclic aromatic units, and indole-based polymers have been explored for these purposes. The incorporation of specific functionalities can tune the electronic and physical properties of these materials.

While direct applications of this compound in materials science are not extensively documented, related chloroindole derivatives have shown significant promise. For instance, 6-chloroindole (B17816) has been successfully used as a biocidal agent in self-sterilizing polymeric membranes for marine sensors. acs.org The doped polymer membrane demonstrated markedly improved antimicrobial activity, preventing the formation of biofilms on the sensor surface without compromising its analytical performance. acs.org This suggests that the 7-chloro-substituted indoline core could be integrated into polymer backbones or used as an additive to create materials with enhanced properties, such as resistance to biofouling.

Use as a Chemical Probe for Mechanistic Biological Studies (In Vitro/Ex Vivo)

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. Indole and indoline derivatives are frequently used for this purpose due to their ability to mimic natural ligands and their favorable physicochemical properties. For example, various substituted indolin-2-one derivatives have been synthesized and used in in vitro studies to investigate inflammatory pathways in macrophage cell lines. nih.gov

Derivatives of this compound could be developed as chemical probes for several reasons. The core scaffold provides a defined three-dimensional shape for specific binding. The chloro- and diethyl-substituents can be systematically modified to optimize selectivity and potency for a target of interest. Furthermore, the structure could be appended with reporter tags, such as fluorophores or biotin, to allow for visualization or isolation of the biological target. In a related context, 7-cyanoindole has been shown to be a sensitive fluorescent probe for hydration, with its fluorescence properties changing based on the water content of its environment. rsc.org This highlights the potential for substituted indoles and indolines to be developed into sensitive probes for studying cellular environments and processes.

Role in Catalyst Design and Ligand Development

The development of novel catalysts and ligands is crucial for advancing synthetic chemistry. While the direct use of this compound in catalyst design is not well-documented, the general structure possesses features that could be exploited. The secondary amine could serve as a coordination site for a metal center. The indoline framework could be elaborated into a chiral ligand for asymmetric catalysis, a highly active area of research. For example, the nitrogen atom could be part of a bidentate or tridentate ligand system by introducing other coordinating groups onto the aromatic ring or through an N-substituent. The inherent rigidity of the bicyclic system and the steric bulk of the diethyl groups could influence the stereochemical outcome of catalyzed reactions. However, based on available literature, the application of this specific scaffold in catalysis remains a prospective area for future investigation.

Potential as an Intermediate in the Synthesis of Other Complex Molecules

Indole and indoline derivatives are exceptionally valuable intermediates in organic synthesis due to the versatile reactivity of the heterocyclic system. rsc.org They serve as precursors for a vast number of natural products and complex organic molecules. rsc.orgnih.gov The structure of this compound offers multiple reactive sites for elaboration.

The secondary amine is readily functionalized, as mentioned previously. The C-H bonds on the aromatic ring can be activated for metallation and subsequent cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The chloro-substituent itself can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing another avenue for building molecular complexity. The synthesis of complex indolocarbazoles, for example, has been shown to start from 7-chloroindole (B1661978) precursors. wikipedia.org Various methods for synthesizing substituted indolines often utilize them as key building blocks for more complex targets. acs.orgacs.orgmdpi.comorgsyn.org

Table 2: Synthetic Utility of the this compound Core
Functional GroupReaction TypePotential Product Class
N-H (Secondary Amine)N-Alkylation / N-ArylationN-Substituted indolines
Aromatic C-Cl BondNucleophilic Aromatic Substitution, Cross-Coupling7-Amino, 7-Alkoxy, 7-Aryl indolines
Aromatic C-H BondsDirected Ortho-Metallation, Electrophilic SubstitutionPolysubstituted indolines
Indoline CoreDehydrogenation/AromatizationSubstituted Indoles

The combination of these reactive sites makes this compound a potentially powerful intermediate for constructing novel and complex molecular architectures for a wide range of chemical and biological investigations.

Future Research Directions and Challenges

Exploration of Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of highly substituted indoles and indolines remains an area of intense investigation. nih.gov While classical methods like the Fischer indole (B1671886) synthesis have been foundational, future efforts for preparing 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole and its analogs will likely focus on more modern, efficient, and regioselective strategies.

Key areas for exploration include:

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation offers a direct and atom-economical approach to functionalize indole cores. thieme-connect.com Research could explore the regioselective introduction of the chloro- and diethyl- groups onto a pre-formed dihydroindole scaffold, or the cyclization of appropriately substituted anilines via C-H activation, which could provide a more convergent and flexible synthetic route. thieme-connect.com

Novel Cyclization Strategies: Intramolecular cycloaddition reactions, such as the [4+2] cycloaddition of ynamides with conjugated enynes, present a powerful method for constructing highly substituted indoline (B122111) rings directly from acyclic precursors. nih.gov Adapting such methodologies could provide controlled access to the specific substitution pattern of the target compound.

Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal for sustainable chemistry. Strategies utilizing catalysts like ammonium (B1175870) iodide (NH₄I) for formal [2+2+2] annulations could be investigated for the construction of the carbocyclic ring of the indoline system. organic-chemistry.org

Photocatalysis: Ruthenium(II)-catalyzed photocatalytic methods have been successfully used for the synthesis of N-arylindoles through oxidative C-N bond formation. thieme-connect.com Exploring similar light-mediated reactions could lead to novel and milder conditions for the synthesis of this compound.

A comparative overview of potential synthetic approaches is presented below.

Methodological ApproachPotential Advantages for SynthesisKey Challenges
Transition-Metal-Catalyzed C-H Activation High atom economy, regioselectivity, direct functionalization. thieme-connect.comCatalyst cost and toxicity, optimization of directing groups.
Intramolecular [4+2] Cycloaddition Modular, constructs highly substituted rings, good regiocontrol. nih.govSynthesis of complex acyclic precursors.
Metal-Free Annulation Avoids toxic metal catalysts, uses inexpensive reagents. organic-chemistry.orgOften requires high temperatures, substrate scope may be limited.
Photocatalysis Mild reaction conditions, unique reactivity pathways. thieme-connect.comScalability, quantum yield efficiency.

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of novel synthetic methods from the laboratory to scalable production is a significant challenge. Automated synthesis and flow chemistry are transformative technologies that address issues of safety, scalability, and reproducibility in chemical manufacturing. springerprofessional.deuc.pt

Potential benefits of integrating these techniques include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly advantageous for highly exothermic or potentially hazardous reactions. sci-hub.se

Improved Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods or by parallelizing reactors, which is often simpler and more predictable than scaling up batch reactors. mdpi.com

Rapid Library Generation: Automated systems, using technologies like acoustic droplet ejection (ADE), can perform reactions on a nanomole scale. nih.gov This allows for the rapid synthesis and screening of a large library of derivatives of this compound, enabling the exploration of structure-property relationships.

TechnologyApplication to this compoundAnticipated Advantages
Flow Chemistry Multi-step synthesis without isolation of intermediates.Increased yield, enhanced safety, easier scalability, reduced waste. springerprofessional.demdpi.com
Automated Synthesis Rapid generation of a library of analogs with varied substituents.High-throughput synthesis, miniaturization, efficient exploration of chemical space. nih.gov
Robotics & AI Optimization of reaction conditions and predictive synthesis planning.Accelerated discovery of optimal synthetic routes, reduced human error. uc.pt

Advanced Computational Prediction of Novel Reactivity and Biological Function

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For a molecule like this compound, in silico methods can offer profound insights into its potential reactivity and function.

Density Functional Theory (DFT) calculations can be employed to determine theoretical values for properties such as redox potentials and to map the spin density distribution in radical cations. rsc.org This information is crucial for predicting how the molecule might behave in oxidation reactions. Furthermore, computational models can predict the regioselectivity of nucleophilic additions to related indole systems by analyzing distortion energies, which could be extrapolated to understand the reactivity of the indoline core. nih.govacs.org

Beyond predicting chemical reactivity, computational tools can forecast potential biological activities based on structural similarity to known active compounds. nih.gov By docking the molecule into the active sites of various protein targets, researchers can generate hypotheses about its potential (non-clinical) interactions and guide the design of future experiments. researchgate.netresearchgate.net

Computational MethodPredicted Property for this compoundImplication for Research
Density Functional Theory (DFT) Electronic structure, redox potentials, bond dissociation energies. rsc.orgnih.govPrediction of chemical reactivity and stability.
Molecular Docking Binding affinity and mode to various protein targets. researchgate.netHypothesis generation for potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with chemical properties.Design of analogs with optimized properties.
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. nih.govEarly-stage assessment of drug-like properties (for research purposes).

Development of High-Throughput Screening Methods for Chemical Properties (Non-Clinical)

High-Throughput Screening (HTS) is a cornerstone of modern discovery, enabling the rapid testing of thousands or millions of compounds. wikipedia.org While often associated with drug discovery, HTS methodologies can be adapted to screen for a wide range of non-clinical chemical and physical properties. bmglabtech.com

For this compound and its derivatives generated via automated synthesis, HTS assays could be developed to evaluate:

Solubility: Automated systems can rapidly assess the solubility of compounds in various solvents, which is a critical parameter for any potential application.

Stability: High-throughput assays can monitor the degradation of compounds under different conditions (e.g., pH, light, temperature) to determine their chemical stability.

Catalytic Activity: If the indole scaffold is being explored for applications in catalysis, HTS methods can be used to screen for activity in specific chemical transformations.

Material Properties: For applications in materials science, HTS can be used to screen for properties like fluorescence, conductivity, or thermal stability. wikipedia.org

Colorimetric assays have been developed for the high-throughput detection and quantification of indoles, which could be adapted for screening libraries of derivatives. researchgate.net These methods often leverage robotics, liquid handling devices, and sensitive detectors to process microtiter plates in a highly parallel fashion. bmglabtech.com

Screening Target (Non-Clinical)HTS MethodThroughput Potential
Aqueous/Organic Solubility Automated nephelometry or UV-Vis spectroscopy.High (thousands of compounds/day).
Chemical Stability (pH, Temp) HPLC-MS analysis of samples from incubated plates.Medium to High.
Binding to Target Proteins Fluorescence polarization, FRET, Surface Plasmon Resonance (SPR). nih.govHigh.
Photophysical Properties Plate-based fluorescence/luminescence readers. bmglabtech.comVery High.

Identification of Novel Theoretical Targets for Compound-Based Research

The indole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comrsc.org Identifying novel theoretical targets for this compound involves analyzing its unique structural and electronic features and matching them with potential binding sites on proteins or other macromolecules.

The specific substitution pattern—a chlorine atom at the 7-position and gem-diethyl groups at the 3-position—could confer unique properties. The electron-withdrawing chlorine may influence the electronics of the aromatic ring, while the bulky, lipophilic diethyl groups could drive specific hydrophobic interactions.

Potential theoretical research areas include:

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Research could theoretically explore the fit of this compound in the ATP-binding pocket of various kinases implicated in cell signaling pathways. mdpi.com

Nuclear Receptor Modulation: Many small molecules modulate the activity of nuclear receptors. The lipophilic nature of the diethyl groups might favor binding to the ligand-binding domains of these receptors.

Ion Channel Blockers: Substituted indoles have been investigated as modulators of ion channels. Theoretical studies could assess the potential of this compound to interact with the pores or allosteric sites of various channels.

Organic Materials: Beyond biological targets, the unique electronic and steric properties of the compound could make it a valuable building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or semiconductors.

The identification of such targets will rely heavily on the integration of computational predictions (Section 7.3) and the empirical data generated from high-throughput screening of its derivatives (Section 7.4).

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-3,3-diethyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of substituted indole precursors. For example, describes a method using CuI-catalyzed click chemistry in PEG-400/DMF, yielding 42% product after column chromatography. Key steps include:

  • Precursor functionalization : Introduce chloro and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
  • Cyclization : Optimize solvent polarity (e.g., PEG-400 enhances solubility) and catalyst loading (e.g., CuI for azide-alkyne cyclization) .
  • Purification : Use gradient elution (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm structure via 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs are present). Assign diastereotopic protons in the dihydroindole ring using 1H^1H-1H^1H COSY .
  • X-ray crystallography : Use SHELXL () or OLEX2 () for refinement. For example, reports monoclinic space group P21/nP2_1/n with unit cell parameters a=8.1358A˚a = 8.1358 \, \text{Å}, b=23.8364A˚b = 23.8364 \, \text{Å}, and β=110.21\beta = 110.21^\circ for similar indole derivatives .
  • Mass spectrometry : Confirm molecular weight via FAB-HRMS, as described in .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Waste management : Segregate waste and collaborate with certified disposal services to avoid environmental contamination ().
  • PPE : Use gloves, goggles, and fume hoods to minimize inhalation/contact (H303+H313+H333 safety codes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data during structure elucidation?

  • Twin refinement : For ambiguous electron density (e.g., disorder in ethyl groups), use twin refinement in SHELXL () or OLEX2 () .
  • Cross-validation : Compare RintR_{\text{int}} values (e.g., reports Rint=0.034R_{\text{int}} = 0.034 for high-quality data) and residual density maps. If NMR suggests conformational flexibility, perform variable-temperature crystallography .

Q. What intramolecular interactions stabilize the crystal packing of this compound?

  • Hydrogen bonding : identifies intramolecular C–H⋯O bonds forming S(6) motifs in sulfonyl-substituted indoles. Similar analysis can be applied to chloro-ethyl derivatives .
  • Van der Waals forces : The ethyl groups may participate in hydrophobic interactions, as seen in the orthogonality (dihedral angles ~88°) between aromatic rings in .

Q. How can this compound be integrated into biochemical assays targeting indole-binding proteins?

  • Radioligand development : Modify the indole scaffold with tritium (e.g., ’s method for 3H^3H-labeled analogs) .
  • Binding studies : Use SPR or ITC to measure affinity for targets like serotonin receptors. Optimize solubility with PEG-based buffers () .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare with crystallographic torsional angles (e.g., ’s β angle = 110.21°) .
  • MD simulations : Analyze ethyl group rotation barriers (e.g., using GROMACS with CHARMM force fields). Validate against NMR T1T_1 relaxation times .

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